

N-Butylbenzenesulfonamide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N*-Butylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a history of use as a plasticizer in various polymers.[1][2][3] Beyond its industrial applications, NBBS has garnered significant attention from the scientific community due to its biological activities, including neurotoxic, antiandrogenic, and immunomodulatory effects.[1][4][5] This technical guide provides an in-depth review of the existing literature on NBBS, focusing on its chemical and physical properties, synthesis, analytical methods, and its multifaceted biological interactions.

Chemical and Physical Properties

N-Butylbenzenesulfonamide is a sulfonamide derivative characterized by a butyl group attached to the nitrogen atom of a benzenesulfonamide core.[1] It is a colorless to light yellow, oily liquid at room temperature with a faint odor.[6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **N-Butylbenzenesulfonamide**

Property	Value	Reference(s)
Molecular Formula	C10H15NO2S	[1][8]
Molecular Weight	213.30 g/mol	[1][8]
CAS Number	3622-84-2	[9][10]
Appearance	Colorless to light yellow liquid	[6][7]
Boiling Point	314 °C	[8]
Density	1.15 g/mL at 25 °C	[8]
Refractive Index	n _{20/D} 1.525	[8]
Vapor Pressure	0.35 mmHg (150 °C)	[8]
Flash Point	113 °C (closed cup)	[8]
Water Solubility	Slightly soluble	[6]
Solubility in Organic Solvents	Soluble in ethanol and chloroform	[6]

Synthesis and Manufacturing

The industrial synthesis of **N-Butylbenzenesulfonamide** typically involves the reaction of benzenesulfonyl chloride with n-butylamine.[10][11] This reaction is a nucleophilic substitution at the sulfonyl group.

Experimental Protocols

Synthesis of N-Butylbenzenesulfonamide[11]

A common laboratory-scale synthesis of NBBS is outlined below. This protocol is based on the reaction of benzenesulfonyl chloride with an excess of n-butylamine.

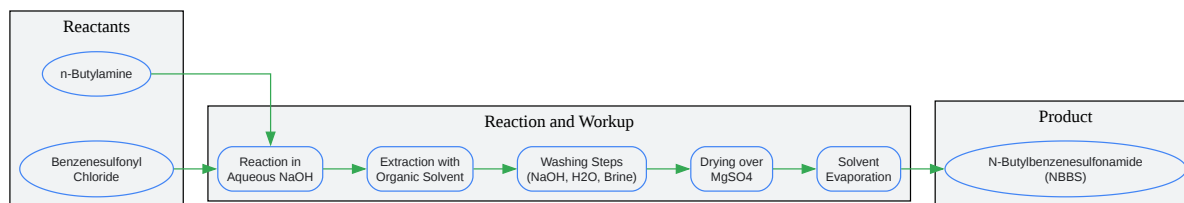
Materials:

- Benzenesulfonyl chloride
- n-Butylamine

- Sodium hydroxide (NaOH) solution (e.g., 2N)
- Dichloromethane (or other suitable organic solvent)
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Reaction flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- In a four-necked flask equipped with a stirrer, a temperature measuring jacket, a nitrogen tube, and a vertical condenser, add 5 g of a silica-alumina composite porous catalyst and 120 ml of an aqueous solution of 20% sodium hydroxide, and purge with nitrogen for 10 min.
- Slowly add 1 mol of phenylsulfonyl chloride and 3 mol of n-butylamine to the flask within 1 hour.
- Under ultrasonic conditions, maintain the temperature at 20 °C for 30 minutes.
- Subsequently, raise the temperature to 60 °C to precipitate, to obtain an organic phase of **N-butylbenzenesulfonamide**.
- Maintain a bottom temperature of 140 °C under a vacuum of 98 Kpa and distill the organic phase for 1 hour to remove water and n-butylamine.
- Distill under vacuum at a pressure of 0.07 Kpa to obtain a residue, which is the purified **N-butylbenzenesulfonamide**.



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*General workflow for the synthesis of **N-Butylbenzenesulfonamide**.*

Analytical Methods for Detection

The quantification of NBBS in various matrices, including environmental and biological samples, is crucial for exposure and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.^[12]

Sample Preparation for GC-MS Analysis (General Protocol):^[12]

- **Extraction:** Liquid-liquid extraction with a suitable organic solvent like dichloromethane is a common first step.
- **Internal Standard:** An isotopically labeled internal standard, such as [¹³C₆]NBBS, is often added to the sample prior to extraction to ensure accurate quantification.
- **Concentration and Reconstitution:** The organic extract is typically concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Parameters (Illustrative):

- **Column:** A non-polar or semi-polar capillary column is typically used.
- **Injection Mode:** Splitless injection is often preferred for trace analysis.

- Carrier Gas: Helium is the most common carrier gas.
- Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of NBBS.

Biological Activities and Toxicology

NBBS exhibits a range of biological effects, with its neurotoxicity and antiandrogenic properties being the most extensively studied.

Acute Toxicity Data

The acute toxicity of NBBS has been evaluated in several animal models. A summary of the available data is presented in Table 2.

Table 2: Acute Toxicity of **N-Butylbenzenesulfonamide**

Species	Route of Administration	LD50 / LC50	Reference(s)
Mouse	Oral	2900 mg/kg	[2]
Rat	Oral	1725 - 3560 mg/kg	[2]
Rat	Inhalation	4066 mg/m ³ (LC50)	[2]
Rat (male and female)	Oral	2070 mg/kg	[13]
Rat (male and female)	Dermal	> 2000 mg/kg	[13]
Rat (male and female)	Inhalation	> 4.06 mg/L (4h)	[13]

Neurotoxicity

NBBS has been identified as a neurotoxin, with studies in rabbits demonstrating the induction of spastic myelopathy.[1][5] In rats, intraperitoneal administration has been shown to cause motor dysfunction.[2] Histopathological changes observed in animal models include neuronal and dendritic degeneration.[2] Some studies have also reported increased expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in certain brain regions following NBBS exposure.[2]

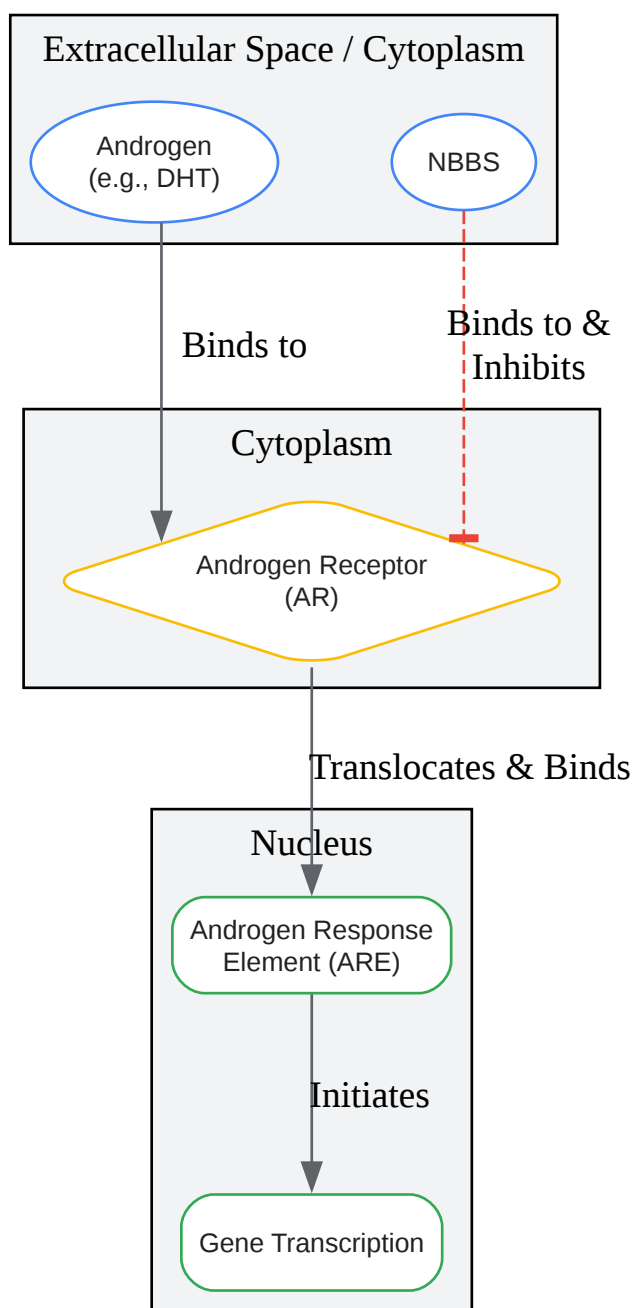
Experimental Protocol for Neurotoxicity Assessment (In Vivo):^[4]^[14]

- **Animal Model:** Sprague-Dawley rats are a commonly used model.
- **Dosing:** NBBS is administered, for example, via oral gavage daily for a specified period (e.g., 27 days). A range of doses is typically used, along with a vehicle control group.
- **Behavioral Assessments:** Gait, locomotor activity, and other behavioral parameters are monitored throughout the study.
- **Histopathology:** At the end of the study, brain and nerve tissues are collected, processed, and examined for any pathological changes, such as nerve lesions or gliosis.
- **Gene Expression Analysis:** mRNA levels of relevant markers (e.g., GFAP, inflammatory cytokines) can be quantified in specific brain regions using techniques like RT-qPCR.

Antiandrogenic Activity

NBBS has been identified as an antagonist of the androgen receptor (AR).^[9] This activity was discovered through the investigation of extracts from the plant *Prunus africana*, which are used in the treatment of benign prostatic hyperplasia.^[9]

Mechanism of Antiandrogenic Action: NBBS acts as a competitive antagonist at the ligand-binding domain of the androgen receptor. By binding to the receptor, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-responsive genes.^[9]



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Simplified signaling pathway of androgen receptor antagonism by NBBS.

Experimental Protocol for Androgen Receptor Antagonist Assay (In Vitro):

- Cell Line: A human prostate cancer cell line that expresses the androgen receptor, such as LNCaP cells, is commonly used.

- Reporter Gene Assay:
 - Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
 - Cells are treated with a known androgen (e.g., R1881, a synthetic androgen) to induce reporter gene expression.
 - Concurrently, cells are treated with varying concentrations of the test compound (NBBS).
 - The antagonistic activity is determined by measuring the inhibition of luciferase activity in the presence of NBBS compared to the androgen-only control.
- Competitive Binding Assay:[15]
 - A source of androgen receptor (e.g., from rat prostate cytosol or recombinant protein) is incubated with a radiolabeled androgen (e.g., [³H]-R1881).
 - Increasing concentrations of the unlabeled test compound (NBBS) are added to compete for binding to the receptor.
 - The amount of bound radioligand is measured, and the concentration of NBBS that inhibits 50% of the specific binding (IC₅₀) is calculated.

Immunotoxicity

Studies have also investigated the potential immunomodulatory effects of NBBS. In mice, dermal exposure to NBBS did not show significant immunotoxicity, though some changes in spleen cell populations were observed at lower concentrations.[13][16] Another study in mice exposed through feed showed suppression of the antibody-forming cell response.[4] In developmentally exposed rats, the immune effects were found to be sex-dependent.[4]

Experimental Protocol for Immunotoxicity Assessment (In Vivo):[4][8]

- Animal Model: B6C3F1/N female mice or Sprague Dawley rats are used.
- Exposure: NBBS is administered in the feed at various concentrations for a defined period (e.g., 28 days).

- Immune Function Assays: A panel of assays is conducted to assess different aspects of the immune system, including:
 - T-dependent antibody response (TDAR): Assessed by measuring the antibody-forming cell (AFC) response to an antigen like sheep red blood cells (SRBC).
 - Natural Killer (NK) cell activity: Measures the cytotoxic activity of NK cells.
 - Immune cell phenotyping: Analysis of different immune cell populations in lymphoid organs (e.g., spleen, lymph nodes) using flow cytometry.

Conclusion

N-Butylbenzenesulfonamide is a compound of significant interest due to its widespread industrial use and its diverse biological activities. While its role as a plasticizer is well-established, its neurotoxic, antiandrogenic, and immunomodulatory properties warrant careful consideration, particularly in the context of human and environmental health. This technical guide has summarized the key literature on NBBS, providing a foundation for researchers and drug development professionals. Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects and to better understand the potential risks associated with exposure. The detailed methodologies and data presented herein should serve as a valuable resource for future investigations in this field.

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